molecular formula C16H13N3O B6614110 1-Naphthalen-1-yl-3-pyridin-2-ylurea CAS No. 13256-91-2

1-Naphthalen-1-yl-3-pyridin-2-ylurea

Cat. No. B6614110
CAS RN: 13256-91-2
M. Wt: 263.29 g/mol
InChI Key: ZIDFZWMRWNMDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-1-yl-3-pyridin-2-ylurea (NPU) is an organic compound that has been studied extensively in recent years due to its potential for use in a variety of scientific research applications. NPU is a member of the urea family and is composed of a pyridine ring, a naphthalene ring, and a carbonyl group. It has a molecular weight of 191.22 g/mol and a melting point of 166°C. NPU is a colorless, odorless, and non-toxic compound that is soluble in water and various organic solvents.

Mechanism of Action

The exact mechanism of action of 1-Naphthalen-1-yl-3-pyridin-2-ylurea is still not completely understood. However, it is believed that it may act as an inhibitor of protein kinases, thereby interfering with the signal transduction pathways of the cell. Additionally, it has been suggested that 1-Naphthalen-1-yl-3-pyridin-2-ylurea may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-Naphthalen-1-yl-3-pyridin-2-ylurea has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of certain types of bacteria, fungi, and parasites. Additionally, it has been found to reduce inflammation and to protect against oxidative stress. Furthermore, 1-Naphthalen-1-yl-3-pyridin-2-ylurea has been found to have anti-cancer and anti-diabetic effects in animal models, and it has been suggested that it may have potential use as an anti-cancer agent in humans.

Advantages and Limitations for Lab Experiments

1-Naphthalen-1-yl-3-pyridin-2-ylurea has several advantages for use in lab experiments. It is a non-toxic compound that is easy to synthesize and has a wide range of biological activities. Additionally, it is soluble in water and various organic solvents, making it easy to work with. However, there are some limitations to using 1-Naphthalen-1-yl-3-pyridin-2-ylurea in lab experiments. It is not a highly potent compound, and its effects may be limited in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

Given the potential of 1-Naphthalen-1-yl-3-pyridin-2-ylurea in a variety of scientific research applications, there are many potential future directions for its use. These include further investigation of its biochemical and physiological effects on cells and organisms, as well as its potential use as a drug delivery system and contrast agent for MRI. Additionally, further research into its mechanism of action and its potential use as an anti-cancer agent could lead to new therapeutic strategies. Finally, further exploration of its synthesis methods could lead to the development of more efficient and cost-effective ways to produce 1-Naphthalen-1-yl-3-pyridin-2-ylurea.

Synthesis Methods

1-Naphthalen-1-yl-3-pyridin-2-ylurea can be synthesized using a variety of methods. The most common method is the reaction of 1-naphthol and 3-pyridinecarboxaldehyde in the presence of an acid catalyst. This reaction yields a mixture of the desired 1-Naphthalen-1-yl-3-pyridin-2-ylurea and the by-product 3-pyridinecarboxylic acid. The mixture can then be separated using column chromatography. Other methods of synthesis include the reaction of 1-naphthol and 2-pyridinecarboxaldehyde, and the reaction of 1-naphthol and 3-pyridin-2-ylurea.

Scientific Research Applications

1-Naphthalen-1-yl-3-pyridin-2-ylurea has been studied extensively for its potential use in scientific research applications. It has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Additionally, 1-Naphthalen-1-yl-3-pyridin-2-ylurea has been studied for its potential use in drug delivery systems, as it has been shown to be able to transport drugs across cell membranes. Moreover, 1-Naphthalen-1-yl-3-pyridin-2-ylurea has been studied for its potential use as a contrast agent for magnetic resonance imaging (MRI).

properties

IUPAC Name

1-naphthalen-1-yl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-15-10-3-4-11-17-15)18-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDFZWMRWNMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307271
Record name 1-naphthalen-1-yl-3-pyridin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-1-yl-3-pyridin-2-ylurea

CAS RN

13256-91-2
Record name NSC190593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthalen-1-yl-3-pyridin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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